6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester, 95%

Overview

Description

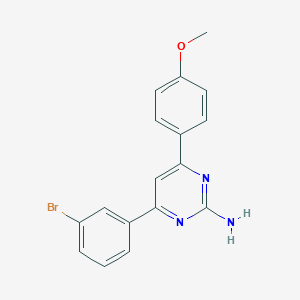

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester, 95% (6-BFICM) is a compound with a wide range of applications in scientific research. 6-BFICM is a synthetic organic compound that has a wide range of uses in the laboratory, including synthesis, analysis, and the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Intermediate Use in Pharmaceutical Development

- The compound is utilized as a key intermediate in the synthesis of other structurally complex molecules. For instance, the synthesis of "Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate" is a critical step in the development of HIV non-nucleoside reverse transcriptase inhibitors, demonstrating the role of similar indole derivatives in pharmaceutical research (Mayes et al., 2010).

Role in Antimicrobial and Anticancer Studies

- Various analogs of indole derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer properties. For instance, a study explored the synthesis of a series of tetrahydropyrimidine carboxylic acid ethyl esters, closely related to indole derivatives, showing significant promise against specific bacterial strains and cancer cell lines (Sharma et al., 2012).

Application in Herbicide Development

- Indole derivatives have been used in the synthesis of herbicidal compounds. An example is the synthesis of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group, which exhibited effective herbicidal activities against various weeds (Huang et al., 2009).

Contribution to Antiviral Research

- Some indole derivatives have been synthesized for their potential antiviral activities. For instance, research on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids investigated their effects against viruses like bovine viral diarrhea virus and hepatitis C virus (Ivashchenko et al., 2014).

properties

IUPAC Name |

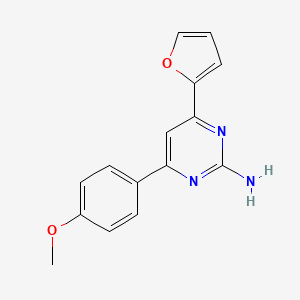

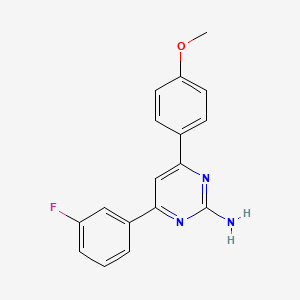

methyl 5-fluoro-6-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-21-17(20)15-8-12-7-13(18)16(9-14(12)19-15)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPNTNIFNLGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

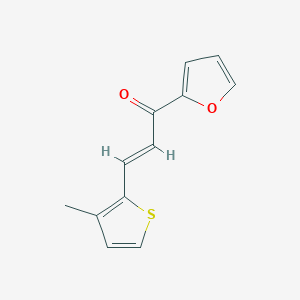

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)

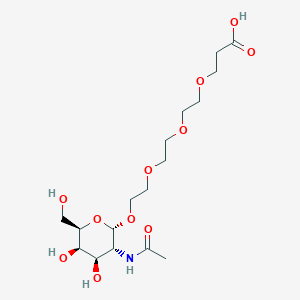

![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)